Cas no 1783570-35-3 (2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid)

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is a triazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a propanoic acid moiety at the C5 position, offering versatility in synthetic modifications. The compound’s polar functional groups enhance solubility and reactivity, making it suitable for further derivatization or as an intermediate in heterocyclic chemistry. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. This compound may serve as a key building block for developing biologically active molecules, particularly in medicinal chemistry targeting enzyme inhibition or receptor modulation.
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid structure
1783570-35-3 structure
Product Name:2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
CAS No:1783570-35-3
MF:C7H11N3O2
MW:169.181141138077
CID:5743045
PubChem ID:84653390
Update Time:2025-05-23

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoicacid
    • 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
    • EN300-1137769
    • 1783570-35-3
    • Inchi: 1S/C7H11N3O2/c1-3-10-6(8-4-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12)
    • InChI Key: GEZPNZAMRYXREG-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1=NC=NN1CC)=O

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 68Ų

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137769-1.0g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3
1g
$0.0 2023-06-09
Enamine
EN300-1137769-0.05g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1137769-0.1g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1137769-0.25g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1137769-0.5g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1137769-1g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
1g
$842.0 2023-10-26
Enamine
EN300-1137769-2.5g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1137769-5g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1137769-10g
2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1783570-35-3 95%
10g
$3622.0 2023-10-26

Additional information on 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid

Introduction to 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (CAS No. 1783570-35-3)

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid, identified by the chemical abstracts service number CAS No. 1783570-35-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propanoic acid moiety linked to a 1-ethyl-1H-1,2,4-triazole ring system, has garnered attention due to its structural complexity and potential biological activities. The unique combination of heterocyclic and acyclic components makes it a valuable scaffold for drug discovery and medicinal chemistry research.

The 1H-1,2,4-triazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The presence of the ethyl group at the 1-position of the triazole ring enhances its lipophilicity, which can be advantageous for membrane permeability and oral bioavailability. The propanoic acid side chain provides a polar functional group that can participate in hydrogen bonding interactions, further influencing the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the triazole ring can effectively engage with receptor sites in enzymes and receptors, modulating their activity. For instance, derivatives of 1H-1,2,4-triazole have been explored as inhibitors of kinases and other enzymes involved in inflammatory pathways. The structural features of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid suggest potential applications in developing novel therapeutics targeting these pathways.

The synthesis of this compound involves multi-step organic transformations, including condensation reactions and cyclization processes. The introduction of the ethyl group into the triazole ring is particularly critical, as it fine-tunes the electronic properties of the molecule. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the synthesized product. High-resolution NMR data reveals detailed insights into the molecular conformation and dynamics of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid, aiding in understanding its potential interactions with biological targets.

In vitro studies have begun to explore the pharmacological profile of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid. Preliminary results suggest that it exhibits moderate activity against certain enzymatic targets, with IC50 values ranging from nanomolar to micromolar concentrations. These findings are promising for further development as a lead compound for drug discovery programs. Additionally, its solubility profile has been optimized for various experimental conditions, ensuring compatibility with high-throughput screening assays.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid. Predictive models can screen large chemical libraries for molecules with desired physicochemical properties and biological activity. The structural motifs present in this compound align well with those predicted by these models to interact effectively with therapeutic targets. This synergy between computational methods and experimental validation underscores its potential as a pharmacological agent.

Future research directions include exploring analogs of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid, focusing on modifications that enhance potency or selectivity. For example, substituting different alkyl or aryl groups at the 5-position of the triazole ring could alter its pharmacokinetic properties. Similarly, exploring alternative propanoic acid derivatives might reveal new biological activities or mechanisms of action.

The role of this compound in interdisciplinary research is also noteworthy. Its synthesis bridges organic chemistry with medicinal chemistry and pharmacology, fostering collaborations across academic and industrial settings. Such interdisciplinary approaches are essential for translating basic research into tangible therapeutic benefits.

Overall,2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid represents a compelling example of how structural innovation can drive pharmaceutical discovery forward. Its unique combination of chemical features positions it as a versatile scaffold for developing novel drugs targeting diverse diseases. As research continues to uncover new applications for this molecule,CAS No. 1783570-35-3 will undoubtedly remain a key reference point in academic literature and industrial development.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.